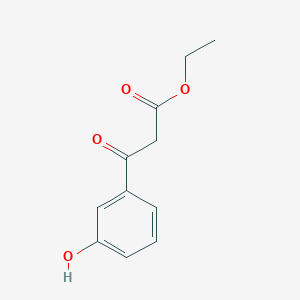

Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, a compound with a similar structure, was reported to be based on an indium-mediated sonochemical Reformatsky reaction . Another method involves the Suzuki–Miyaura coupling reaction, which is commonly used for the synthesis of organoboron compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters, a class of organoboron compounds, has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Enantioselective Bioreduction

Ethyl 3-aryl-3-oxopropanoates, including Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate, are reduced enantioselectively to their corresponding (S)-alcohols by fungi such as Rhizopus arrhizus. This process highlights the compound's role in producing chiral alcohols, important intermediates in pharmaceutical synthesis. The reaction conditions, including incubation period and microbial species, significantly influence the yield and selectivity of the desired products, showcasing the application of microbial biocatalysis in organic chemistry (Salvi & Chattopadhyay, 2006).

Polymorphism in Pharmaceutical Compounds

The compound has been studied for its polymorphic forms in the context of pharmaceutical development. Research on polymorphism plays a critical role in drug formulation, affecting the bioavailability, stability, and manufacturability of drugs. A study involving spectroscopic and diffractometric techniques characterized two polymorphic forms of a closely related compound, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).

Synthesis Methods

Innovative synthesis methods for derivatives of this compound have been developed, demonstrating the compound's utility in creating novel chemical entities. For instance, substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates were synthesized using a reaction involving ethyl cyanoacetate and carbon disulfide, which selectively targets the ester group. This approach provides a pathway for the creation of sulfur-containing pharmaceuticals and agrochemicals (Larionova et al., 2013).

Enzymatically Catalyzed Polymerization

The compound's derivatives have been utilized in enzymatically catalyzed oxidative polymerization, indicating its potential in material science and engineering. For example, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin. This methodology opens new avenues for producing biocompatible polymers and materials with specific functional properties (Pang et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear eye protection/face protection .

Propiedades

IUPAC Name |

ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,12H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJAPEQIQIIHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)

![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)

![2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2958560.png)

![ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2958562.png)

![3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2958563.png)

![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)